molecular formula C13H12O4 B11818930 5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid

5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid

Cat. No.: B11818930
M. Wt: 232.23 g/mol
InChI Key: MZOAEGCYASCJJR-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid is an organic compound with the molecular formula C13H12O4 It features a furan ring substituted with a carboxylic acid group and a 2,3-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid typically involves the reaction of 2,3-dimethylphenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(2,3-Dimethylphenoxy)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carboxylic acid and phenoxy groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the phenoxy group, making it less versatile in certain applications.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.

    5-(2,5-Dimethylphenoxy)furan-2-carboxylic acid: Similar structure but with different substitution pattern on the phenoxy group.

Uniqueness

5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

5-(2,3-dimethylphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-8-4-3-5-10(9(8)2)16-12-7-6-11(17-12)13(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

MZOAEGCYASCJJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(O2)C(=O)O)C

Origin of Product

United States

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